molecular formula C18H22N2O2S B11819980 N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B11819980
M. Wt: 330.4 g/mol
InChI Key: JMWIJWFSKKSJQT-UYRXBGFRSA-N
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Description

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group, a tert-butyl group, and a methylideneamino linkage, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized as a corrosion inhibitor and as a dye for textiles.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase enzymes.

Comparison with Similar Compounds

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity against Mycobacterium tuberculosis.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Used in drug discovery and organic synthesis due to its valuable building block properties.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13-

InChI Key

JMWIJWFSKKSJQT-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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